molecular formula C14H20O5S B8286837 Ethyl 4-(1-(methylsulfonyloxy)butyl)benzoate

Ethyl 4-(1-(methylsulfonyloxy)butyl)benzoate

Cat. No.: B8286837
M. Wt: 300.37 g/mol
InChI Key: OHLBWIJJKOTOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1-(methylsulfonyloxy)butyl)benzoate is a useful research compound. Its molecular formula is C14H20O5S and its molecular weight is 300.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

ethyl 4-(1-methylsulfonyloxybutyl)benzoate

InChI

InChI=1S/C14H20O5S/c1-4-6-13(19-20(3,16)17)11-7-9-12(10-8-11)14(15)18-5-2/h7-10,13H,4-6H2,1-3H3

InChI Key

OHLBWIJJKOTOTF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)OCC)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (341 mg, 2.97 mmol) was added dropwise to a solution of ethyl 4-(1-hydroxybutyl)benzoate (504 mg, 2.27 mmol) and triethylamine (477 mg, 4.58 mmol) in dichloromethane (5 mL) at 0° C. The reaction was stirred at 0° C. for 2 hours. The reaction was diluted with ethyl acetate and washed with saturated ammonium chloride, saturated sodium bicarbonate, and brine. The organics were dried over sodium sulfate, filtered and concentrated to give ethyl 4-(1-(methylsulfonyloxy)butyl)benzoate. 1H NMR (400 MHz, CDCl3, δ): 8.02-8.10 (d, J=8.19 Hz, 2H), 7.44 (d, J=8.19 Hz, 2H), 5.50-5.61 (m, 1H), 4.37 (q, J=7.22 Hz, 2H), 1.97-2.11 (m, 1H), 1.78-1.88 (m, 1H), 1.39 (t, J=7.22 Hz, 3H), 1.28-1.52 (m, 2H), 0.94 (t, J=7.41 Hz, 3H).
Quantity
341 mg
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
477 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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